molecular formula C13H7BrCl2FNO B11171982 N-(4-bromo-2-fluorophenyl)-2,5-dichlorobenzamide

N-(4-bromo-2-fluorophenyl)-2,5-dichlorobenzamide

Cat. No.: B11171982
M. Wt: 363.0 g/mol
InChI Key: QBKIKQNFSYWCDJ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2,5-dichlorobenzamide is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2,5-dichlorobenzamide typically involves the reaction of 4-bromo-2-fluoroaniline with 2,5-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2,5-dichlorobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2,5-dichlorobenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluorophenyl)-2,5-dichlorobenzamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with two chlorine atoms on the benzamide moiety. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for various research applications.

Properties

Molecular Formula

C13H7BrCl2FNO

Molecular Weight

363.0 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2,5-dichlorobenzamide

InChI

InChI=1S/C13H7BrCl2FNO/c14-7-1-4-12(11(17)5-7)18-13(19)9-6-8(15)2-3-10(9)16/h1-6H,(H,18,19)

InChI Key

QBKIKQNFSYWCDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=C(C=C(C=C2)Br)F)Cl

Origin of Product

United States

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